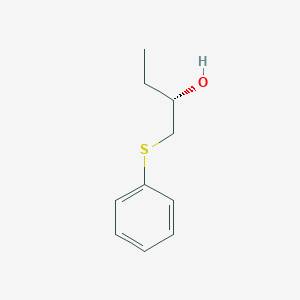![molecular formula C5H7ClS B14478885 Propane, 1-[(chloroethynyl)thio]- CAS No. 66566-80-1](/img/structure/B14478885.png)
Propane, 1-[(chloroethynyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1-[(chloroethynyl)thio]- is an organic compound with the molecular formula C5H7ClS It is a derivative of propane where a chloroethynylthio group is attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-[(chloroethynyl)thio]- typically involves the reaction of propane with chloroethynylthio reagents under controlled conditions. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to the propane molecule. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of Propane, 1-[(chloroethynyl)thio]- may involve continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propane, 1-[(chloroethynyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to a simpler thio group.
Substitution: Nucleophilic substitution reactions are common, where the chloroethynylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted propane derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propane, 1-[(chloroethynyl)thio]- has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which Propane, 1-[(chloroethynyl)thio]- exerts its effects involves the interaction of the chloroethynylthio group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Propane, 1-chloro-3-((2-chloroethyl)thio): This compound has a similar structure but with different substituents, leading to distinct chemical properties and reactivity.
Thiols and Thioethers: These compounds share the thio group but differ in their overall structure and reactivity.
Uniqueness
Propane, 1-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts specific reactivity and potential applications that are not shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Properties
CAS No. |
66566-80-1 |
|---|---|
Molecular Formula |
C5H7ClS |
Molecular Weight |
134.63 g/mol |
IUPAC Name |
1-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-2-4-7-5-3-6/h2,4H2,1H3 |
InChI Key |
FCJRZBKVRXVVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC#CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


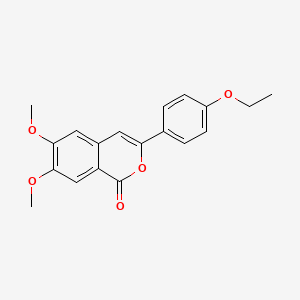
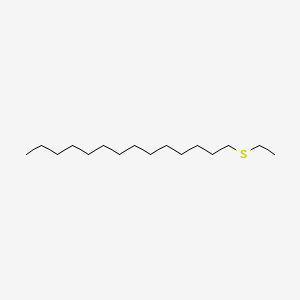

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
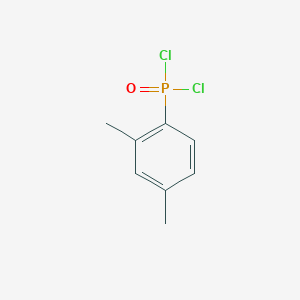
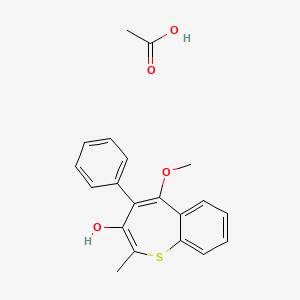
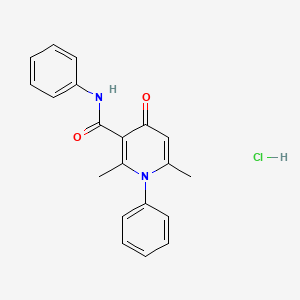
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
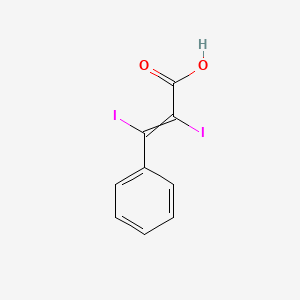
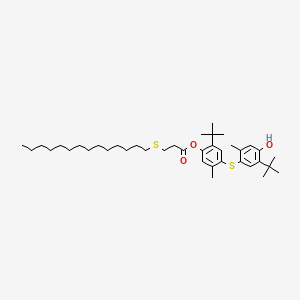
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
